molecular formula C15H20INO2 B14592372 Cyclohexanamine, N-[(2-iodo-4,5-dimethoxyphenyl)methylene]- CAS No. 61599-78-8

Cyclohexanamine, N-[(2-iodo-4,5-dimethoxyphenyl)methylene]-

Cat. No.: B14592372
CAS No.: 61599-78-8
M. Wt: 373.23 g/mol
InChI Key: PKVFVKBOQSBYNK-UHFFFAOYSA-N
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Description

Cyclohexanamine, N-[(2-iodo-4,5-dimethoxyphenyl)methylene]- is an organic compound with a complex structure that includes a cyclohexane ring, an amine group, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanamine, N-[(2-iodo-4,5-dimethoxyphenyl)methylene]- typically involves the reaction of cyclohexanamine with 2-iodo-4,5-dimethoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanamine, N-[(2-iodo-4,5-dimethoxyphenyl)methylene]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Cyclohexanamine, N-[(2-iodo-4,5-dimethoxyphenyl)methylene]- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Cyclohexanamine, N-[(2-iodo-4,5-dimethoxyphenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanamine, N-[(2-iodo-4,5-dimethoxyphenyl)methylene]- is unique due to its specific substitution pattern and the presence of both an amine group and a substituted phenyl ring.

Properties

CAS No.

61599-78-8

Molecular Formula

C15H20INO2

Molecular Weight

373.23 g/mol

IUPAC Name

N-cyclohexyl-1-(2-iodo-4,5-dimethoxyphenyl)methanimine

InChI

InChI=1S/C15H20INO2/c1-18-14-8-11(13(16)9-15(14)19-2)10-17-12-6-4-3-5-7-12/h8-10,12H,3-7H2,1-2H3

InChI Key

PKVFVKBOQSBYNK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C=NC2CCCCC2)I)OC

Origin of Product

United States

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